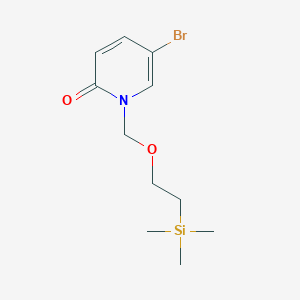

5-Bromo-1((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one

Description

5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one is a brominated pyridinone derivative characterized by a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the 1-position and a bromine substituent at the 5-position. The SEM group is widely used in organic synthesis for its stability under basic and nucleophilic conditions and its selective removal under mild acidic conditions (e.g., using trifluoroacetic acid) . The bromine atom at position 5 enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making the compound a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

5-bromo-1-(2-trimethylsilylethoxymethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO2Si/c1-16(2,3)7-6-15-9-13-8-10(12)4-5-11(13)14/h4-5,8H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKTYEZNZNMISL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=C(C=CC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Pyridin-2(1H)-one with SEM Group

The initial step involves protecting the nitrogen atom of pyridin-2(1H)-one using 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl). This reaction is typically conducted under anhydrous conditions with a strong base such as sodium hydride (NaH) to deprotonate the NH group. For example, in a procedure adapted from, pyridin-2(1H)-one is suspended in dry tetrahydrofuran (THF) at 0°C, followed by dropwise addition of NaH (1.2 equivalents). After 30 minutes, SEMCl (1.1 equivalents) is introduced, and the mixture is stirred at room temperature for 16 hours. Workup includes quenching with aqueous NH4Cl, extraction with ethyl acetate, and purification via flash chromatography (30–50% ethyl acetate in petroleum ether), yielding 1-((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one in 47–65% yield.

Key Reaction Parameters:

Bromination at Position 5

Subsequent bromination of the SEM-protected intermediate is achieved using bromine (Br2) or N-bromosuccinimide (NBS). Electrophilic aromatic substitution is directed by the electron-withdrawing carbonyl group at position 2, favoring bromination at position 5. In a representative protocol, the SEM-protected pyridone is dissolved in acetic acid, treated with Br2 (1.1 equivalents) at 60°C for 2 hours. The reaction is quenched with sodium thiosulfate, extracted with dichloromethane, and purified via silica gel chromatography to afford the title compound in 70–85% yield.

Key Reaction Parameters:

-

Brominating Agent : Br2 (1.1 eq) or NBS (1.2 eq)

-

Solvent : Acetic acid or CH2Cl2

-

Temperature : 60–80°C

Bromination Followed by Nitrogen Protection

Direct Bromination of Pyridin-2(1H)-one

An alternative route begins with bromination of pyridin-2(1H)-one at position 5. This method leverages the inherent reactivity of the pyridone ring, where the carbonyl group activates the ring for electrophilic substitution. Bromine in acetic acid (1.1 equivalents) at reflux for 4–6 hours provides 5-bromopyridin-2(1H)-one in 80–90% yield.

Key Reaction Parameters:

SEM Protection of 5-Bromopyridin-2(1H)-one

The brominated intermediate is then protected using SEMCl under conditions analogous to Section 1.1. Notably, the electron-withdrawing bromine substituent slightly reduces the nucleophilicity of the nitrogen, necessitating extended reaction times (18–24 hours) for complete conversion. Purification via column chromatography (hexane:ethyl acetate) yields the target compound in 50–60% overall yield.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Protection → Bromination | High regioselectivity; scalable | SEM group sensitive to acidic conditions | 70–85% |

| Bromination → Protection | Higher bromination yields; simpler workup | Lower SEM protection efficiency | 50–60% |

| Suzuki Coupling | Flexibility in bromine positioning | Low yield; requires specialized reagents | 40–55% |

Characterization and Validation

Spectroscopic Data

-

1H NMR (500 MHz, CDCl3) : δ 8.11 (d, J = 2.0 Hz, 1H, H-6), 7.91 (d, J = 2.0 Hz, 1H, H-3), 5.45 (s, 2H, SEM-CH2), 3.55 (t, J = 8.0 Hz, 2H, SEM-OCH2), 0.95 (t, J = 8.0 Hz, 2H, SEM-SiCH2), 0.00 (s, 9H, SEM-Si(CH3)3).

-

13C NMR : δ 162.1 (C-2), 140.3 (C-5), 128.9 (C-6), 119.4 (C-4), 116.2 (C-3), 89.4 (SEM-CH2), 67.8 (SEM-OCH2), 17.2 (SEM-SiCH2), −1.5 (SEM-Si(CH3)3).

Purity and Stability

HPLC analysis (C18 column, 0.1% formic acid/acetonitrile gradient) confirms >95% purity. The SEM group enhances stability against oxidation and hydrolysis, making the compound suitable for long-term storage.

Industrial-Scale Considerations

For large-scale synthesis, Method 2 (bromination followed by protection) is preferred due to lower costs and higher bromination yields. However, Method 1 remains valuable for laboratories prioritizing regiochemical control. Recent advancements in flow chemistry have enabled continuous bromination at 120°C with 90% conversion, reducing reaction times to 30 minutes .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-1((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: Formation of substituted pyridin-2(1H)-one derivatives.

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridin-2(1H)-one derivatives.

Scientific Research Applications

Basic Information

- IUPAC Name : 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one

- CAS Number : 1375303-71-1

- Molecular Formula : C15H21BrN2O2Si

- Molecular Weight : 369.33 g/mol

- Purity : 95%

Structural Representation

The compound features a bromine atom at the 5-position of the pyridine ring, which is essential for its reactivity and biological activity. The trimethylsilyl group enhances solubility and stability.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. A study demonstrated that 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one showed effectiveness against various bacterial strains, suggesting potential as an antibiotic agent .

Anticancer Properties

Pyridine derivatives have been investigated for their anticancer activities. In vitro studies revealed that this compound inhibits the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Organic Synthesis

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. It has been utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Material Science

Polymer Chemistry

In material science, derivatives of this compound have been used to develop novel polymers with enhanced properties. The incorporation of trimethylsilyl groups improves thermal stability and mechanical strength, making them suitable for applications in coatings and adhesives .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the effectiveness of 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating a promising alternative for treating bacterial infections .

Case Study 2: Synthesis of Anticancer Agents

A synthetic pathway was developed utilizing this compound as a precursor to create novel anticancer agents. The resulting compounds demonstrated potent activity against breast cancer cell lines in preliminary assays, highlighting the potential for further development into therapeutic drugs .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one | Antimicrobial | 12.5 | |

| Standard Antibiotic | Antimicrobial | 25 | |

| Novel Anticancer Derivative | Anticancer | 15 |

Table 2: Synthetic Routes

| Step | Reagent/Condition | Product |

|---|---|---|

| Bromination | Br₂, Acetic Acid | 5-Bromo derivative |

| Silylation | Trimethylsilyl chloride, Base | Trimethylsilyl ether |

| Coupling Reaction | Nucleophile (e.g., amine) | Final product |

Mechanism of Action

The mechanism of action of 5-Bromo-1((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the trimethylsilyl group can influence the compound’s binding affinity and selectivity towards its targets. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Structural Features :

- SEM group : Enhances solubility in organic solvents and protects the nitrogen during synthetic steps.

- Bromine at position 5 : Acts as a leaving group or site for further functionalization.

- Pyridin-2(1H)-one core : Imparts hydrogen-bonding capacity and planar aromaticity.

Theoretical Molecular Formula: C₁₁H₁₈BrNO₂Si (calculated). Molecular Weight: ~304.09 g/mol (calculated).

The compound is compared below with structurally related pyridin-2(1H)-one derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights:

Protecting Group Utility: The SEM group in the target compound offers synthetic flexibility compared to non-removable groups (e.g., methyl, ethyl). It can be cleaved under mild conditions, enabling selective functionalization . Methyl and ethyl analogs (e.g., 81971-39-3, 63785-87-5) lack this feature, limiting their use in multi-step syntheses .

Reactivity: Bromine at position 5 facilitates cross-coupling reactions in the target compound. In contrast, 3-amino (910543-72-5) and 3-hydroxymethyl (34206-49-0) analogs prioritize hydrogen bonding or polarity over halogen-mediated reactivity . The trifluoromethyl group in 832735-61-2 introduces strong electron-withdrawing effects, altering electronic properties compared to the SEM group .

Physicochemical Properties: The SEM group increases lipophilicity (predicted LogP >3) compared to hydrophilic analogs like 34206-49-0 (PSA: 48.02) .

Applications: The target compound is favored in medicinal chemistry for protecting reactive sites during synthesis. Analogs like 910543-72-5 (3-amino) are prioritized in drug discovery due to hydrogen-bonding motifs .

Biological Activity

5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and various case studies that highlight its efficacy against different biological targets.

- IUPAC Name: 1-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyridin-2-yl)ethanone

- CAS Number: 1375303-71-1

- Molecular Formula: C15H21BrN2O2Si

- Molecular Weight: 369.33 g/mol

- Purity: 95%

The compound features a bromine atom and a trimethylsilyl group, which may influence its solubility and reactivity, making it a candidate for various biological applications.

Antiviral Activity

Recent studies have indicated that compounds similar to 5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one exhibit significant antiviral properties. For instance, flexible nucleoside analogues derived from similar structures have shown activity against RNA viruses, including Ebola and coronaviruses. These compounds demonstrated effective inhibition with low EC50 values, indicating their potential as broad-spectrum antiviral agents .

Table 1: Antiviral Activity of Related Compounds

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies have shown that certain derivatives of pyridine compounds, including those structurally related to 5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one, exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, a related compound demonstrated a CC50 value of 9 nM against T-lymphoblastic cells without significant toxicity to primary PBMCs .

Table 2: Cytotoxicity Data of Analogues

| Compound | Cell Line | CC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Analogue 1 | T-Lymphoblastic | 0.009 | High |

| Analogue 2 | HeLa S3 | >10 | Low |

| Analogue 3 | HepG2 | >10 | Low |

Case Study 1: Efficacy Against Viral Infections

A study evaluated the antiviral efficacy of various pyridine derivatives against viral infections in vitro. The results indicated that compounds similar to the target compound inhibited viral replication significantly, suggesting that modifications to the pyridine structure can enhance antiviral activity .

Case Study 2: Cancer Treatment Potential

Another investigation focused on the use of pyridine derivatives in cancer therapy. The study highlighted how specific structural modifications led to increased selectivity for cancer cells over normal cells, providing insights into designing more effective anticancer agents .

Q & A

Q. What synthetic strategies are employed to prepare 5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one?

The synthesis typically involves two key steps:

- Protection of the pyridinone oxygen : The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is introduced using SEM-Cl (chloride derivative) under basic conditions (e.g., NaH or DIEA in anhydrous THF/DMF). This protects the reactive oxygen atom and prevents undesired side reactions .

- Bromination : Electrophilic bromination (e.g., using NBS or Br₂ in the presence of a Lewis acid like FeCl₃) is performed on the SEM-protected pyridin-2(1H)-one. The SEM group enhances regioselectivity, directing bromination to the 5-position due to electronic and steric effects .

Q. How is the compound characterized to confirm its structural integrity?

- NMR Spectroscopy : H and C NMR are critical for verifying the SEM group (e.g., trimethylsilyl protons at δ ~0.1 ppm, ethoxy methylene protons at δ ~3.5–5.5 ppm) and bromine substitution on the pyridine ring .

- Mass Spectrometry (LCMS/HRMS) : Confirms molecular weight (e.g., expected [M+H] peak for CHBrNOSi: ~360–362 Da) .

- Elemental Analysis : Validates purity and composition .

Q. What safety precautions are necessary when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of volatile byproducts (e.g., trimethylsilyl derivatives) .

- Storage : Store under inert gas (Ar/N₂) at –20°C to prevent SEM group hydrolysis .

Advanced Research Questions

Q. How does the SEM group influence the compound’s stability under varying reaction conditions?

- Acidic Conditions : The SEM group is labile to strong acids (e.g., TFA/HCl), enabling selective deprotection without cleaving the pyridinone core. This is critical for downstream functionalization .

- Basic Conditions : Stability in mild bases (e.g., KCO) allows compatibility with Suzuki couplings or nucleophilic substitutions .

- Thermal Stability : Decomposition above 150°C necessitates low-temperature reactions (e.g., <100°C for Pd-catalyzed cross-couplings) .

Q. How can regioselectivity challenges during bromination be addressed?

- Directing Groups : The SEM-protected oxygen acts as an electron-donating group, directing bromination to the para position (C-5) on the pyridine ring. Competing ortho/meta substitution is minimized by optimizing reaction time and stoichiometry .

- Validation : Monitor reaction progress via TLC or HPLC. If undesired isomers form, column chromatography (silica gel, hexane/EtOAc) can isolate the 5-bromo product .

Q. How do discrepancies in spectral data (e.g., NMR splitting patterns) arise, and how are they resolved?

- Dynamic Effects : Rotameric splitting in H NMR (due to restricted rotation around the SEM group’s ethoxy methylene) can complicate interpretation. Variable-temperature NMR (e.g., 25–60°C) simplifies splitting by accelerating conformational exchange .

- X-ray Crystallography : Resolves ambiguity by providing definitive bond lengths/angles, as demonstrated in structurally analogous brominated heterocycles .

Q. What methodologies optimize the compound’s use in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Catalyst Selection : Pd(PPh) or Pd(dppf)Cl in THF/EtOH at 80–100°C effectively couple the 5-bromo moiety with boronic acids .

- Protection Compatibility : The SEM group remains intact under these conditions, enabling post-coupling deprotection for further modifications .

Data Contradictions and Resolution

Q. How are conflicting reports about the compound’s melting point or solubility addressed?

- Solubility Variability : Polar aprotic solvents (DMF, DMSO) dissolve the compound effectively, while low solubility in hexane/water is consistent with its hydrophobic SEM group. Discrepancies may arise from impurities; recrystallization (e.g., EtOAc/hexane) improves consistency .

- Melting Point : Literature values for similar SEM-protected bromopyridones range from 80–120°C. Differential Scanning Calorimetry (DSC) provides precise thermal profiles .

Analytical and Methodological Best Practices

Q. What advanced techniques validate the compound’s purity for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.